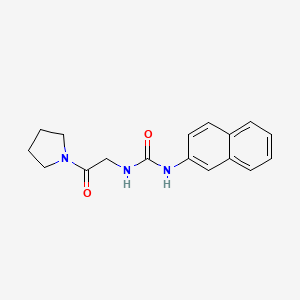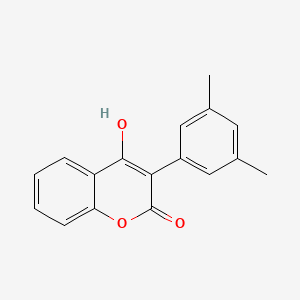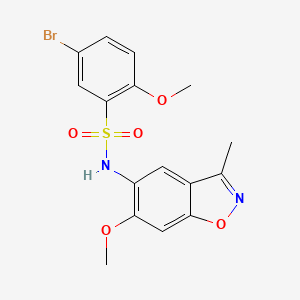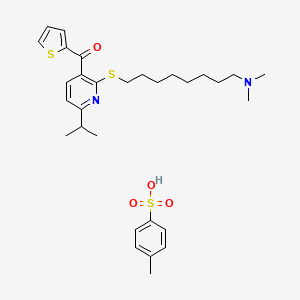![molecular formula C23H35NO2 B611932 1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one CAS No. 68681-43-6](/img/structure/B611932.png)
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zenazocine is an opioid analgesic of the benzomorphan family.
Applications De Recherche Scientifique
Metabolic and Biodegradation Studies : The compound's intricate structure and unique functional groups are of interest in studying metabolic pathways and biodegradation mechanisms. For example, researchers identified cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside a new sulfur amino acid (hawkinsin), suggesting a potential role in studying defective metabolic enzymes like 4-hydroxyphenylpyruvate dioxygenase (Niederwieser, Wadman, & Danks, 1978).
Neuropharmacological Research : The compound's structural complexity allows for examining neuropharmacological aspects, such as receptor binding and neurotransmitter interactions. In one study, researchers assessed the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain in vivo by a novel, selective, silent 5-HT(1A) antagonist, uncovering potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Oxidative Stress and Cellular Function : The compound may be used in studies investigating oxidative stress and its impact on cellular function. For instance, a study described the formation of ethanolamine phospholipids Michael adducts in human blood platelets in response to oxidative stress, highlighting potential markers for membrane disorders and oxidative stress effects on cell function (Bacot et al., 2007).
Metabolite Analysis and Disease Diagnosis : The compound's structure is relevant for metabolite analysis and potential disease diagnosis. For instance, studies have used gas chromatography-mass spectrometry for the diagnosis of metabolic disorders like 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (Shinka et al., 1992).
Environmental and Biomonitoring Studies : The compound's potential as a biomonitoring tool for environmental pollutants and endocrine-disrupting chemicals is significant. For example, studies have identified hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma, indicating the compound's potential in environmental health research (Hovander et al., 2002).
Propriétés
Numéro CAS |
68681-43-6 |
|---|---|
Nom du produit |
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |
Formule moléculaire |
C23H35NO2 |
Poids moléculaire |
357.538 |
Nom IUPAC |
3-Heptanone, 1-((2R,6S,11S)-1,2,3,4,5,6-hexahydro-8-hydroxy-3,6,11-trimethyl-2,6-methano-3-benzazocin-11-yl)-6-methyl-, rel- |
InChI |
InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23-/m1/s1 |
Clé InChI |
JZFZEWWOIOYBTQ-XPWALMASSA-N |
SMILES |
CC(C)CCC(CC[C@]1(C)[C@@]2([H])CC3=CC=C(O)C=C3[C@]1(C)CCN2C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Zenazocine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
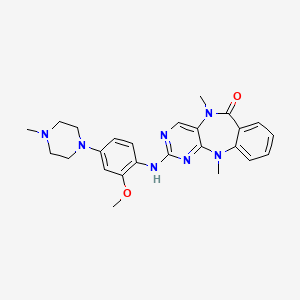
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

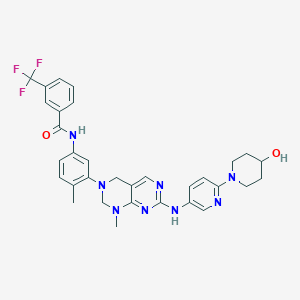
![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)
